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Cat. No.: B10775145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Levocloperastine is a non-opioid, peripherally and centrally acting antitussive agent. For

researchers conducting preclinical evaluations, appropriate formulation is critical to ensure

accurate and reproducible results in efficacy and pharmacokinetic studies. Levocloperastine is

most commonly available as levocloperastine fendizoate, a salt that is practically insoluble in

water, necessitating specific formulation strategies. This document provides detailed

application notes and protocols for the formulation of levocloperastine for preclinical research,

focusing on an oral suspension of the fendizoate salt.

Physicochemical Properties and Solubility
Understanding the physicochemical properties of levocloperastine and its salts is fundamental

to formulation development. Levocloperastine fendizoate's low aqueous solubility presents a

significant challenge.

Table 1: Physicochemical Properties of Levocloperastine Salts
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Property
Levocloperastine
Fendizoate

Levocloperastine
Hydrochloride

Molecular Formula C40H38ClNO5[1] C20H25Cl2NO[2]

Molecular Weight 648.2 g/mol [1] 366.32 g/mol [2]

Appearance White to Off-White Solid -

Melting Point 185-187°C -

Table 2: Solubility of Levocloperastine Salts

Salt Vehicle Solubility

Levocloperastine Fendizoate Water
< 0.1 mg/mL (practically

insoluble)[3][4][5][6]

DMSO ≥ 30 mg/mL

Levocloperastine

Hydrochloride
Methanol Soluble[2]

DMSO Soluble[2]

Note: Quantitative solubility data in common oral preclinical vehicles such as propylene glycol,

PEG 400, and ethanol are not readily available in the reviewed literature. Researchers may

need to perform solubility studies to determine the optimal vehicle for their specific needs.

Formulation Protocol: Levocloperastine Fendizoate
Oral Suspension
Given the poor water solubility of levocloperastine fendizoate, an oral suspension is a suitable

formulation for preclinical studies. The following protocol is adapted from a patented

formulation for a stable oral pharmaceutical suspension.

Table 3: Composition of Levocloperastine Fendizoate Oral Suspension
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Component Concentration (% w/v) Purpose

Levocloperastine Fendizoate 0.71
Active Pharmaceutical

Ingredient

Xanthan Gum 0.25 - 0.36 Suspending Agent

Polyoxyethyl Stearate 0.25 Surfactant/Wetting Agent

Xylitol 32.0 Sweetener

Methyl Paraben 0.1 Preservative

Propyl Paraben 0.05 Preservative

Flavoring Agent (e.g., Banana) q.s. Palatability

Deionized Water q.s. to 100% Vehicle

Protocol for Preparation of Oral Suspension (100 mL)
Preparation of the Vehicle:

In a suitable vessel, dissolve methyl paraben (0.1 g) and propyl paraben (0.05 g) in

approximately 70 mL of deionized water with heating.

While maintaining heat, add xylitol (32.0 g) and polyoxyethyl stearate (0.25 g) and stir until

a clear solution is obtained.

In a separate container, disperse xanthan gum (0.36 g) in a small amount of the heated

solution to form a slurry.

Slowly add the xanthan gum slurry to the main solution with continuous stirring until fully

hydrated and the solution becomes viscous.

Allow the vehicle to cool to room temperature.

Incorporation of Levocloperastine Fendizoate:

Levocloperastine fendizoate with a particle size distribution (D90) of less than 100 µm is

recommended for improved dissolution and stability.[4]
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Gradually add levocloperastine fendizoate (0.71 g) to the prepared vehicle while stirring

continuously to ensure a uniform dispersion.

Final Steps:

Add the desired flavoring agent.

Adjust the final volume to 100 mL with deionized water.

Homogenize the suspension using a suitable mixer to ensure uniformity.

Store in a well-closed, light-resistant container.

Experimental Protocols
In Vivo Antitussive Efficacy: Citric Acid-Induced Cough
Model in Guinea Pigs
This is a standard preclinical model to evaluate the efficacy of antitussive agents.

Workflow for Citric Acid-Induced Cough Model
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Caption: Workflow for the citric acid-induced cough model in guinea pigs.

Protocol:
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Animals: Male Hartley guinea pigs (300-400 g) are commonly used.

Acclimatization: House the animals in a controlled environment for at least one week before

the experiment.

Grouping: Randomly assign animals to treatment groups (e.g., vehicle control,

levocloperastine at various doses, positive control like codeine).

Drug Administration: Administer the levocloperastine formulation or controls orally (p.o.) via

gavage. A pre-treatment time of 30-60 minutes is typical.

Cough Induction: Place each animal individually in a whole-body plethysmography chamber

and expose them to an aerosolized solution of citric acid (e.g., 0.3 M) for a set duration (e.g.,

10 minutes).

Quantification: Record the number of coughs during the exposure period.

Data Analysis: Compare the number of coughs in the levocloperastine-treated groups to the

vehicle control group to determine the percent inhibition of cough.

Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion

(ADME) of the formulated levocloperastine.

Workflow for a Preclinical Pharmacokinetic Study
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Caption: General workflow for a preclinical pharmacokinetic study.

Protocol:

Animals: Use appropriate animal models (e.g., rats, dogs) with cannulated vessels for ease

of blood collection.
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Dosing: Administer a single oral dose of the levocloperastine formulation.

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2,

4, 6, 8, 12, and 24 hours post-dose).

Plasma Preparation: Process the blood samples to obtain plasma and store frozen until

analysis.

Bioanalysis: Quantify the concentration of levocloperastine in plasma samples using a

validated analytical method such as LC-MS/MS or HPLC.

Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax (maximum

concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

Quality Control and Stability
Ensuring the quality and stability of the preclinical formulation is paramount.

Analytical Method: High-Performance Liquid
Chromatography (HPLC)
A validated stability-indicating HPLC method is required to determine the concentration and

purity of levocloperastine in the formulation.

Table 4: Example HPLC Method Parameters for Levocloperastine Fendizoate

Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase
Buffer (pH 3.5 or 6.5) : Acetonitrile (e.g., 50:50

or 60:40 v/v)

Flow Rate 1.0 mL/min

Detection UV at 227 nm or 273 nm

Temperature Ambient or 30°C
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Stability Testing Protocol
Preclinical formulations should be tested for stability under the intended storage and use

conditions.

Short-Term Stability: Assess the stability of the formulation at room temperature over the

anticipated duration of an experiment (e.g., 24-48 hours).

Long-Term Stability: For longer studies, evaluate the formulation's stability under refrigerated

(2-8°C) and room temperature conditions over several weeks or months.

Analysis: At each time point, analyze the samples for the concentration of levocloperastine

and the presence of any degradation products using the validated HPLC method. A decrease

in potency of more than 10% is often considered unacceptable.

Signaling Pathway of Levocloperastine
Levocloperastine exerts its antitussive effect through a dual mechanism, acting both centrally

and peripherally.

Proposed Signaling Pathway for Levocloperastine's Antitussive Action
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Caption: Dual central and peripheral mechanism of action of levocloperastine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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